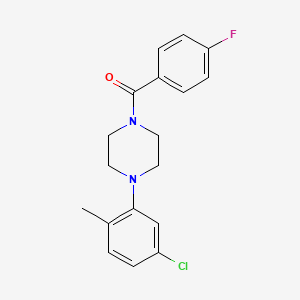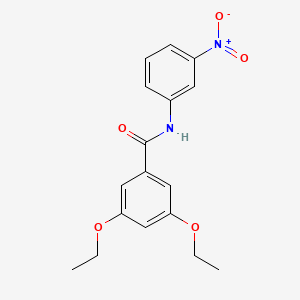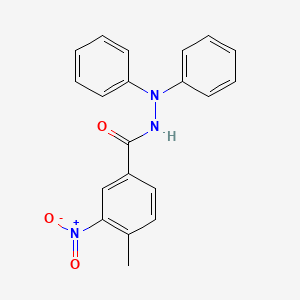![molecular formula C15H16N2O3S B5792195 methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5792195.png)
methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. Additionally, it has been found to interact with certain receptors, such as the adenosine A2A receptor, which plays a role in the regulation of immune function.
Biochemical and Physiological Effects:
Methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and PDE4, which are involved in the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to have anti-tumor and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate in lab experiments is its ability to selectively inhibit specific enzymes and receptors, making it a useful tool for studying their functions. Additionally, its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate. One area of research is the development of new drugs based on its structure and activity. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in the treatment of various diseases. Finally, the development of new synthesis methods and modifications to its structure may lead to the discovery of new compounds with even greater biological activity.
Synthesemethoden
The synthesis of methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with aniline and methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted into the final product through a series of steps involving the addition of reagents and purification steps.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, it has been found to be a potent inhibitor of certain enzymes and receptors, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
methyl 4,5-dimethyl-2-(phenylcarbamoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-10(2)21-13(12(9)14(18)20-3)17-15(19)16-11-7-5-4-6-8-11/h4-8H,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXMLYIYIZMDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5792114.png)
![2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5792120.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5792122.png)
![2-(4-ethoxyphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5792135.png)

![2-({[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5792154.png)

![N-[2-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5792167.png)
![5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5792175.png)
![nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5792177.png)
![(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5792189.png)


![N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5792208.png)